1-(furan-2-carbonyl)-N-[1-(1-phenyltriazol-4-yl)ethyl]piperidine-2-carboxamide
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Overview
Description
1-(Furan-2-carbonyl)-N-[1-(1-phenyltriazol-4-yl)ethyl]piperidine-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-[1-(1-phenyltriazol-4-yl)ethyl]piperidine-2-carboxamide typically involves multiple steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Synthesis of the 1-(1-phenyltriazol-4-yl)ethyl Intermediate: This can be achieved through a click chemistry reaction between phenylacetylene and azide, forming the triazole ring.
Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate with the 1-(1-phenyltriazol-4-yl)ethyl intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-N-[1-(1-phenyltriazol-4-yl)ethyl]piperidine-2-carboxamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(Furan-2-carbonyl)-N-[1-(1-phenyltriazol-4-yl)ethyl]piperidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure can be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[1-(1-phenyltriazol-4-yl)ethyl]piperidine-2-carboxamide depends on its application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or activating their function.
Pathways Involved: The compound could modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-carbonyl)-N-[1-(1-phenyltriazol-4-yl)ethyl]piperidine-2-carboxamide: Unique due to its combination of furan, triazole, and piperidine moieties.
1-(Furan-2-carbonyl)-N-[1-(1-phenyltriazol-4-yl)methyl]piperidine-2-carboxamide: Similar but with a methyl group instead of an ethyl group.
1-(Furan-2-carbonyl)-N-[1-(1-phenyltriazol-4-yl)ethyl]piperidine-3-carboxamide: Similar but with a carboxamide group at a different position on the piperidine ring.
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[1-(1-phenyltriazol-4-yl)ethyl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15(17-14-26(24-23-17)16-8-3-2-4-9-16)22-20(27)18-10-5-6-12-25(18)21(28)19-11-7-13-29-19/h2-4,7-9,11,13-15,18H,5-6,10,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLKHOUBOBALQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC=C2)NC(=O)C3CCCCN3C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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